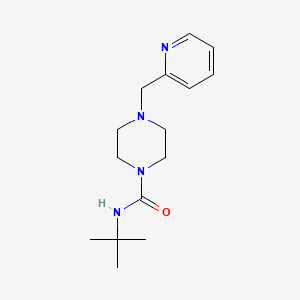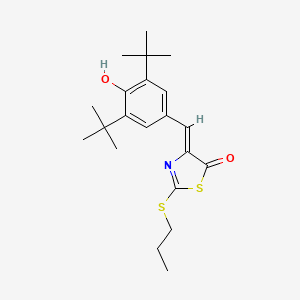
N-(4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea is a synthetic compound that belongs to the class of thiourea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea is not well understood. However, it is believed to exert its pharmacological effects by modulating various molecular targets, including enzymes, receptors, and ion channels. For example, it has been reported to inhibit the activity of histone deacetylases, which play a critical role in cancer progression. It has also been shown to activate peroxisome proliferator-activated receptor gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the growth of fungal strains, such as Candida albicans and Aspergillus flavus. In addition, it has been reported to improve glucose tolerance and insulin sensitivity in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea offers several advantages for lab experiments. It is a stable and relatively easy to synthesize compound, making it readily available for research purposes. It also exhibits potent pharmacological activities, making it a promising lead compound for drug development. However, it has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
N-(4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea offers several exciting future directions for research. One potential direction is to investigate its potential as a diagnostic agent for Alzheimer's disease. Another direction is to explore its use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for drug development.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit promising anticancer, antidiabetic, antifungal, and anti-inflammatory activities. In addition, it has been investigated for its potential use as a diagnostic agent for Alzheimer's disease and as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c1-9-2-7-12(15-8-9)17-13(18)16-11-5-3-10(14)4-6-11/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQXGOZUNSRQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(difluoromethoxy)phenyl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B4681522.png)

![3,7-di-2-furoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4681530.png)

![1-(ethylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4681547.png)
![1-methyl-3-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4681551.png)
![3-[4-(difluoromethoxy)phenyl]-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4681553.png)
![N-[2-(aminocarbonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4681554.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N-cyclopropyl-3-thiophenecarboxamide](/img/structure/B4681562.png)
![3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione](/img/structure/B4681570.png)
![N-(2-chlorophenyl)-4-(2-{[(4-methyl-2-oxo-2H-chromen-7-yl)amino]carbonothioyl}hydrazino)-4-oxobutanamide](/img/structure/B4681583.png)

![3-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B4681590.png)
![ethyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4681601.png)